molecular formula C21H23N5O4S2 B2832052 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-88-5

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2832052
CAS No.: 896294-88-5
M. Wt: 473.57
InChI Key: ZXFQKNZGIZMXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, a sulfamoyl group, and a thiophene ring, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amide bond formation. The benzamido group can be introduced via a coupling reaction, and the sulfamoyl group is added through a sulfonation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The benzamido and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may have applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide depends on its interaction with molecular targets. For example, if it is used as a drug, it may bind to specific proteins or enzymes, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in electrostatic interactions. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate
  • Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Uniqueness

2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure may confer distinct chemical and biological properties compared to similar compounds, such as different reactivity or binding affinity.

Properties

IUPAC Name

2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-14-15(2)31-21(18(14)20(28)24-3)25-19(27)16-6-8-17(9-7-16)32(29,30)26(12-4-10-22)13-5-11-23/h6-9H,4-5,12-13H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQKNZGIZMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.